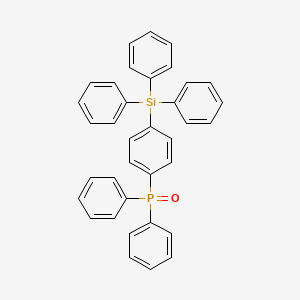
4-(Triphenylsilyl)phenyldiphenylphosphine oxide
Übersicht
Beschreibung
4-(Triphenylsilyl)phenyldiphenylphosphine oxide is a complex organic compound. It contains a total of 73 bonds, including 44 non-H bonds, 37 multiple bonds, 7 rotatable bonds, 1 double bond, 36 aromatic bonds, 6 six-membered rings, and 1 phosphorane .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a triphenylsilane connecting to a triphenyl phosphine oxide . The molecule has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 536.67 g/mol . It’s a solid at room temperature . It has a high triplet energy (E T) of 3.36 eV, a low lying LUMO (E LUMO = 2.52 eV) and HOMO (E HOMO = 6.79 eV), making it suitable for efficient electron injection and hole blocking .Wissenschaftliche Forschungsanwendungen
Charge Transport and Electrophosphorescence
4-(Triphenylsilyl)phenyldiphenylphosphine oxide, known as EMPA1, displays significant potential in the field of electronics, particularly in organic light-emitting diodes (OLEDs). EMPA1 has a wide highest occupied molecular orbital–lowest unoccupied molecular orbital gap and exhibits efficient electron-dominated charge transport. This property has been utilized to create highly efficient blue phosphorescent OLEDs, showing high external quantum efficiency and luminance efficiency, which are crucial parameters for display and lighting applications (Mamada, Ergun, Pérez-Bolívar, & Anzenbacher, 2011).
Exciton Blocking in Organic Electronics
The compound is also employed as a high triplet energy exciton blocking layer in solution-processed blue and white phosphorescent organic light-emitting diodes (PHOLEDs). The use of this compound in PHOLEDs enhances their quantum efficiency significantly due to its efficient hole and exciton blocking properties, making it a valuable material in the development of advanced organic electronic devices (Yook & Lee, 2011).
Applications in Organic Synthesis and Reactions
In the realm of organic chemistry, this compound is involved in various synthesis and reaction mechanisms. For instance, it is used as a catalyst in the oxidation of bis(triethylsilyl)mercury by oxygen, where its role in the oxidation mechanism has been explored (Alexandrov, Razuvaev, Glushakova, & Savukova, 1971). Additionally, its reactions with triphenylstibine and its role in the formation of various organic compounds have been investigated, shedding light on its versatility in synthetic organic chemistry (Razuvaev, Brilkina, Krasilnikova, Zinovjeva, & Filimonov, 1972).
Electrophosphorescent Devices and Material Science
The compound's application extends to material science, particularly in the development of electrophosphorescent devices and host materials. For instance, it has been utilized in creating solution-processable hosts for efficient blue electrophosphorescent devices, showcasing its role in improving device performance and material properties (Liu et al., 2014).
Wirkmechanismus
- Under pathological conditions, TSPO1 expression levels change, making it a potential diagnostic imaging tool and a therapeutic drug target in the nervous system .
- TSPO1 is involved in several essential mitochondrial processes:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
(4-diphenylphosphorylphenyl)-triphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFHHYSJNVGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29OPSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




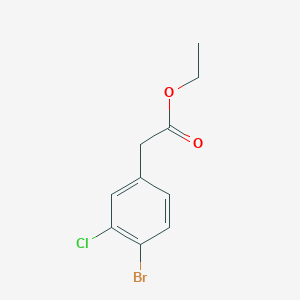
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
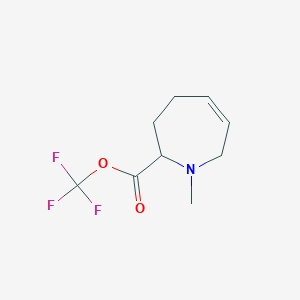
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)
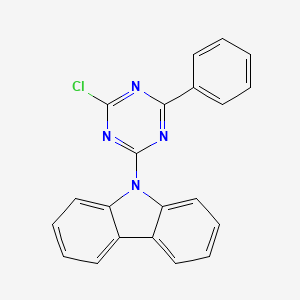
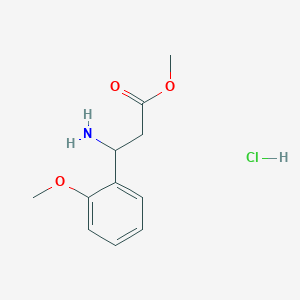

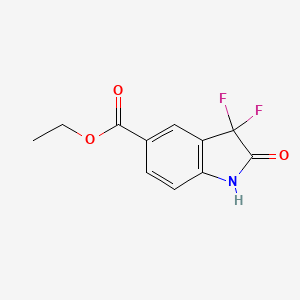
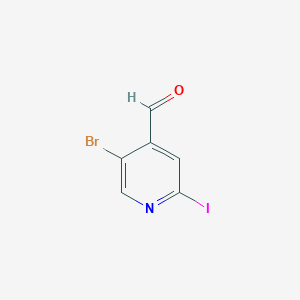

![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)
